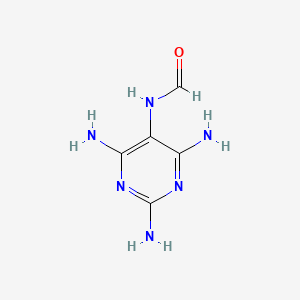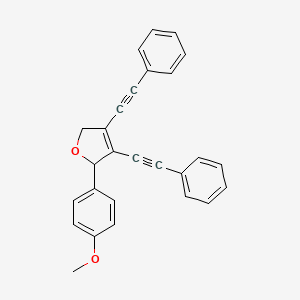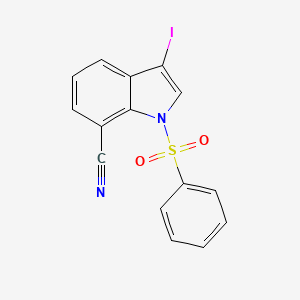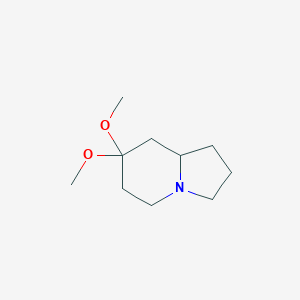
Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride is a chemical compound that features a benzyl group attached to a pyrrolidine ring via an ethyl carbamate linkageThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its biological activity and pharmacological potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 2-(pyrrolidin-1-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine moieties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The compound may act on neurotransmitter receptors or enzymes, modulating their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Benzyl (2-(pyrrolidin-2-yl)ethyl)carbamate
- Phenyl N-[2-(pyrrolidin-1-yl)ethyl]carbamate hydrochloride
Comparison: Benzyl (2-(pyrrolidin-1-yl)ethyl)carbamate hydrochloride is unique due to its specific structural features, such as the position of the pyrrolidine ring and the benzyl group. These structural differences can lead to variations in biological activity and pharmacokinetics, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
100836-71-3 |
|---|---|
Molekularformel |
C14H21ClN2O2 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
benzyl N-(2-pyrrolidin-1-ylethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(15-8-11-16-9-4-5-10-16)18-12-13-6-2-1-3-7-13;/h1-3,6-7H,4-5,8-12H2,(H,15,17);1H |
InChI-Schlüssel |
PSJXLOORDRNUJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC(=O)OCC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Trichloro-N-[2-(propan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B12916230.png)







![2-chloro-N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12916284.png)





